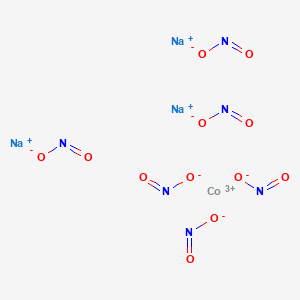

sodium;cobalt(3+);hexanitrite

Description

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- (CAS: 14649-73-1), also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula CoN₆Na₃O₁₂ and a molecular weight of 403.94 g/mol . It features a cobalt(III) center octahedrally coordinated by six nitrito-O (O-bound nitrite) ligands, forming an [OC-6-11] geometry, which denotes a specific isomerism in octahedral complexes . This compound is highly water-soluble (720 g/L at 20°C) and exhibits a pH of 5 in aqueous solution . Its decomposition occurs at 220°C, and it is classified as a Class 5.1 oxidizer (UN 1479), posing fire risks when in contact with combustible materials .

Primary applications include its use in analytical chemistry, particularly for potassium detection in biological and environmental samples due to its selective reactivity . It is also employed in synthetic inorganic chemistry as a precursor for cobalt-based materials.

Properties

CAS No. |

14649-73-1 |

|---|---|

Molecular Formula |

CoN6NaO12-2 |

Molecular Weight |

357.96 g/mol |

IUPAC Name |

sodium;cobalt(3+);hexanitrite |

InChI |

InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |

InChI Key |

NIMVRRMBPCJMPR-UHFFFAOYSA-H |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |

Other CAS No. |

14649-73-1 |

physical_description |

Yellow to brownish-yellow odorless crystalline powder; Soluble in water; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

15079-20-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- typically involves the reaction of cobalt(III) salts with sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction can be represented as follows:

Co3++6NO2−+3Na+→Co(NO2)63−+3Na+

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

Reduction: It can be reduced to form cobalt(II) complexes.

Substitution: The nitrito ligands can be substituted by other ligands such as ammonia or water.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligands such as ammonia, water, or other donor molecules under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Cobalt(II) complexes.

Substitution: New coordination complexes with substituted ligands.

Scientific Research Applications

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in coordination chemistry and catalysis studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a model compound for studying metal-based drugs.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or therapeutic studies .

Comparison with Similar Compounds

Tripotassium hexakis(nitrito-N)-cobaltate(III) (CAS: 13782-01-9)

- Molecular Formula : CoK₃N₆O₁₂

- Molecular Weight : 452.28 g/mol .

- Ligand Type : Nitrito-N (N-bound nitrite), resulting in distinct electronic and geometric properties compared to the O-bound isomer.

- Acute oral toxicity (rat LD₅₀: 25 g/kg) suggests lower immediate toxicity than cyanide-containing analogues .

Sodium hexacyanoferrate(III) (CAS: 14217-21-1)

Potassium hexacyanocobaltate(III) (CAS: 13963-58-1)

- Molecular Formula : K₃Co(CN)₆

- Molecular Weight : 332.35 g/mol .

- Ligand Type: Cyano ligands, imparting high thermodynamic stability.

- Toxicity : Moderately toxic (subcutaneous LD₅₀: 2185 mg/kg in mice) and a suspected teratogen .

Comparative Physical and Chemical Properties

Reactivity and Stability

- Nitrito-O vs. Nitrito-N : The O-bound nitrito ligands in the sodium complex enhance its oxidizing capacity compared to N-bound analogues, which exhibit weaker ligand field strengths .

- Cyano Complexes: Hexacyanoferrate and hexacyanocobaltate are kinetically inert due to strong Co/Fe–CN bonds, making them less reactive toward substitution reactions compared to nitrito complexes .

Biological Activity

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, commonly referred to as sodium hexanitritocobaltate(III), is a coordination compound with the formula Na₃[Co(NO₂)₆]. This compound features cobalt in the +3 oxidation state and is characterized by six nitrito ligands coordinated to the cobalt center. It is notable for its vibrant yellow color and is primarily utilized in chemical research, particularly in studies involving coordination chemistry and biological interactions.

- Molecular Formula : CoN₆Na₃O₁₂

- Molecular Weight : 403.93 g/mol

- CAS Number : 14649-73-1

- Color : Yellow crystalline solid

- Solubility : Soluble in water

Synthesis

The synthesis of sodium hexanitritocobaltate(III) typically involves the reaction of cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent. The following steps outline a common synthetic route:

- Dissolve cobalt(II) chloride in water.

- Add sodium nitrite to the solution.

- Introduce an oxidizing agent such as hydrogen peroxide.

- Heat the mixture to facilitate the oxidation of cobalt(II) to cobalt(III) and the formation of the hexanitrito complex.

The biological activity of sodium hexanitritocobaltate(III) is largely attributed to its ability to undergo redox reactions and ligand exchange processes. The cobalt center can interact with various biological molecules, influencing electron transfer mechanisms and forming new coordination complexes that may alter biochemical pathways.

Toxicological Profile

Sodium hexanitritocobaltate(III) has been classified with several potential health risks:

- Skin Sensitization : Category 1 (H317)

- Carcinogenicity : Category 2 (H351)

- Respiratory Sensitization : Potential respiratory irritant (H335)

Exposure limits are set at:

- Short-term exposure limit (STEL): 0.3 mg/m³

- Time-weighted average (TWA): 0.1 mg/m³ over an 8-hour period .

Case Studies and Research Findings

-

Interaction with Biological Molecules :

- Studies have shown that cobalt complexes can interact with proteins and nucleic acids, potentially affecting their structure and function. For example, cobalt complexes have been investigated for their ability to mimic iron in hemoglobin, thereby influencing oxygen transport mechanisms in biological systems.

-

Antimicrobial Properties :

- Research indicates that certain cobalt complexes exhibit antimicrobial activity against various pathogens. This property may be exploited in developing new antimicrobial agents.

-

Role in Cancer Research :

- The carcinogenic potential of cobalt compounds has been a subject of investigation, particularly regarding their role in oxidative stress pathways and DNA damage mechanisms. Sodium hexanitritocobaltate(III) has been studied for its effects on cell proliferation and apoptosis in cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Oxidation State | Ligands | Biological Activity |

|---|---|---|---|

| Sodium hexanitritocobaltate(III) | +3 | Nitrito | Antimicrobial activity |

| Sodium hexanitritocobaltate(II) | +2 | Nitrito | Reduced biological activity |

| Potassium hexanitritocobaltate(III) | +3 | Nitrito | Similar properties |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing sodium hexanitritocobaltate(III) in a laboratory setting?

- Methodological Answer : The synthesis involves reacting cobalt salts with sodium nitrite under controlled acidic conditions. Evidence suggests using stoichiometric ratios of Co(NO₃)₂·6H₂O and NaNO₂ in dilute acetic acid, followed by crystallization at reduced temperatures (4°C) to enhance purity (>98%) . Confirm purity via elemental analysis or X-ray diffraction.

Q. How should researchers prepare stable aqueous stock solutions of sodium hexanitritocobaltate(III)?

- Methodological Answer : Dissolve the compound in ultra-pure water (18.2 MΩ·cm) at 20°C, achieving a solubility of 720 g/L . For long-term storage, aliquot into small volumes and freeze at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Use sonication (37°C, 10–15 min) to resolubilize precipitated material .

Q. What are the critical storage and handling precautions for sodium hexanitritocobaltate(III)?

- Methodological Answer : Store in airtight, light-resistant containers at <30°C, away from moisture and incompatible substances (e.g., strong acids, organic amines) . Use non-metallic tools to handle the compound, as it is hygroscopic and oxidizes organic matter. Conduct work in a fume hood with PPE (gloves, goggles) to mitigate inhalation or skin exposure risks .

Advanced Research Questions

Q. How can spectroscopic methods elucidate the electronic structure and ligand geometry of sodium hexanitritocobaltate(III)?

- Methodological Answer : UV-Vis spectroscopy (200–800 nm) can identify d-d transitions in the octahedral Co(III) center. Infrared (IR) spectroscopy detects nitrito-O ligand vibrations (e.g., ν(NO₂) at ~1450 cm⁻¹) to confirm bonding mode . For advanced structural analysis, employ X-ray absorption spectroscopy (XAS) or single-crystal XRD to resolve the (OC-6-11) stereochemistry and ligand arrangement .

Q. How can researchers resolve discrepancies in reported solubility values (e.g., 720 g/L vs. lower values) for sodium hexanitritocobaltate(III) in aqueous systems?

- Methodological Answer : Variations arise from differences in hydration states, pH (optimal pH 5), or impurities. Replicate experiments under controlled conditions: dissolve anhydrous compound in degassed water at 20°C, filter through 0.22 µm membranes, and quantify saturation via gravimetric analysis. Cross-reference with Merck Index specifications (e.g., ≤0.02% chloride impurities) to ensure consistency .

Q. What mechanistic role does sodium hexanitritocobaltate(III) play in redox reactions, and how can its oxidative stability be tested?

- Methodological Answer : As a Co(III) complex, it acts as a mild oxidizer in electron-transfer reactions. Cyclic voltammetry (CV) in aqueous media (pH 5–7) can measure its redox potential vs. standard electrodes. Monitor decomposition kinetics under varying temperatures (25–60°C) via UV-Vis absorbance decay at λₘₐₐ ~350 nm .

Q. Why do some sources list conflicting CAS numbers (e.g., 13600-98-1 vs. 14649-73-1) for sodium hexanitritocobaltate(III)?

- Methodological Answer : Discrepancies stem from nomenclature variations (e.g., nitrito-O vs. nitrito-N ligand notation) or hydration states (e.g., anhydrous vs. hemihydrate forms). Consult authoritative databases (PubChem, ECHA) and verify via analytical techniques (TGA for hydration water loss; XRD for crystal structure) .

Q. What analytical methods are recommended for detecting trace impurities in sodium hexanitritocobaltate(III)?

- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies heavy metal contaminants (e.g., Pb, Fe). Ion chromatography identifies anions (Cl⁻, SO₄²⁻; limits: ≤0.02% and ≤0.005%, respectively) . For organic impurities, use HPLC with UV detection after derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.